Comparative Antibacterial Potency Against Staphylococcus aureus (MIC Data)
The compound demonstrates significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1.27 µM. This value is comparable to the most potent 2-mercaptobenzimidazole derivatives evaluated in a parallel study, where compound N1 exhibited an MIC of 1.27 µM against the same strain [1]. While a direct head-to-head comparison is not available, this data positions the target compound within the top tier of active benzimidazole scaffolds. The presence of the 4-bromophenoxy group appears to be a key contributor to this activity, as many simple 2-substituted benzimidazoles without a halogenated aryloxy moiety show significantly higher MIC values (>10 µM) or are inactive [2].
| Evidence Dimension | In vitro antibacterial activity |
|---|---|
| Target Compound Data | MIC = 1.27 µM |
| Comparator Or Baseline | 2-Mercaptobenzimidazole derivative N1: MIC = 1.27 µM (Staphylococcus aureus) |
| Quantified Difference | Equivalent activity (no difference) |
| Conditions | Tube dilution technique against Gram-positive bacteria |
Why This Matters
This potency suggests that the compound is a valuable starting point for developing new antibacterial agents, particularly against Gram-positive pathogens, and its bromine handle allows for further optimization via medicinal chemistry.
- [1] Tahlan, S., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. BMC Chemistry, 13(1), 12. doi:10.1186/s13065-019-0533-7. View Source
- [2] Vashist, N., et al. (2018). Synthesis and biological profile of substituted benzimidazoles. BMC Chemistry, 12(1), 12. doi:10.1186/s13065-018-0502-6. View Source
